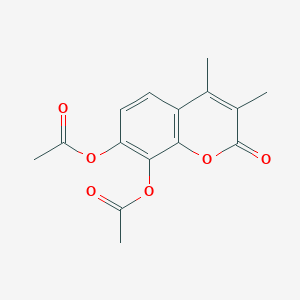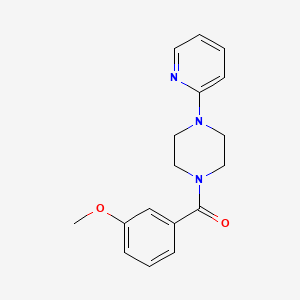![molecular formula C15H13ClN2S B5822176 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promise in the treatment of various diseases, including cancer, due to its unique chemical structure and mechanism of action. In
作用機序
The mechanism of action of 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
Studies have shown that 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. It has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole in lab experiments is its selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the development of novel drug delivery systems to improve the solubility and bioavailability of the compound in vivo. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections.
Conclusion
In conclusion, 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole is a promising compound that has shown potential in the treatment of cancer. Its unique chemical structure and mechanism of action make it a promising candidate for the development of targeted cancer therapies. Further research is needed to fully explore the potential of this compound in the treatment of other diseases and to develop more efficient synthesis methods and drug delivery systems.
合成法
The synthesis of 5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole involves the reaction of 5-chloro-1H-benzimidazole with 3-methylbenzyl mercaptan in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified through various methods, including recrystallization and column chromatography.
科学的研究の応用
5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to its ability to inhibit the activity of certain enzymes that are essential for cancer cell growth and survival.
特性
IUPAC Name |
6-chloro-2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-3-2-4-11(7-10)9-19-15-17-13-6-5-12(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZGILJZSRYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2-methyl-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5822117.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)

![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)


![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)


![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)